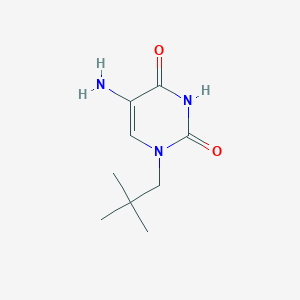![molecular formula C8H13Br B13316142 1-Bromospiro[2.5]octane](/img/structure/B13316142.png)
1-Bromospiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromospiro[25]octane is an organic compound with the molecular formula C₈H₁₃Br It features a unique spirocyclic structure, where a bromine atom is attached to a spiro[25]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromospiro[2.5]octane can be synthesized through several methods. One common approach involves the bromination of spiro[2.5]octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reactant concentration, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromospiro[2.5]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding spirocyclic derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form spiro[2.5]octene.
Oxidation and Reduction: The compound can be oxidized to form spiro[2.5]octanone or reduced to form spiro[2.5]octane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Spirocyclic alcohols, ethers, or amines.
Elimination: Spiro[2.5]octene.
Oxidation: Spiro[2.5]octanone.
Reduction: Spiro[2.5]octane.
Wissenschaftliche Forschungsanwendungen
1-Bromospiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromospiro[2.5]octane involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and elimination reactions. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Bromooctane: A linear alkyl bromide with similar reactivity but lacking the spirocyclic structure.
1-Bromo-2,2-dimethylpropane: Another alkyl bromide with a branched structure.
Spiro[2.5]octane: The parent hydrocarbon without the bromine atom.
Uniqueness: 1-Bromospiro[2.5]octane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of spirocyclic derivatives and for studying the effects of spirocyclic frameworks in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C8H13Br |
|---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
2-bromospiro[2.5]octane |
InChI |
InChI=1S/C8H13Br/c9-7-6-8(7)4-2-1-3-5-8/h7H,1-6H2 |
InChI-Schlüssel |
NOWLLYLVAPANJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


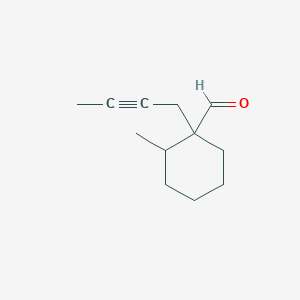
![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
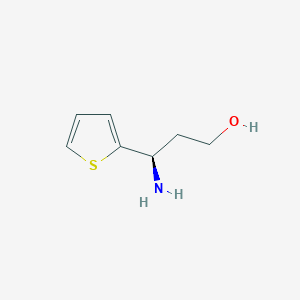
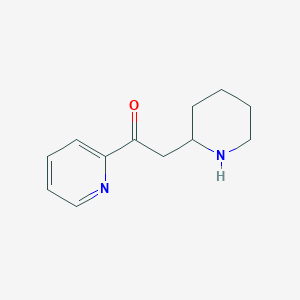
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
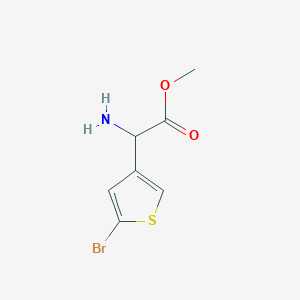
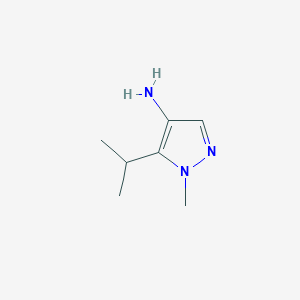

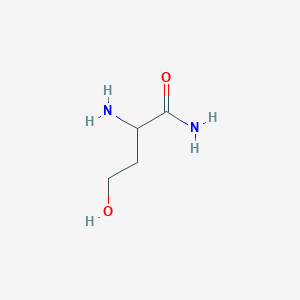
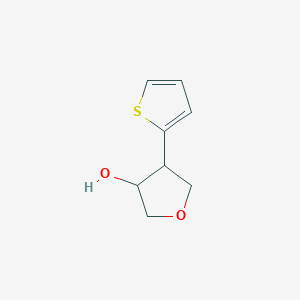
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
